REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[CH3:11][N:12]1[C:19](=[O:20])[CH2:18][C:16](=O)[N:15]([CH3:21])[C:13]1=[O:14]>C(OCC)(=O)C.CCCCCC>[Cl:3][C:16]1[N:15]([CH3:21])[C:13](=[O:14])[N:12]([CH3:11])[C:19](=[O:20])[C:18]=1[CH:8]=[O:9]
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Name
|
|
Quantity
|
690 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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CN1C(=O)N(C(=O)CC1=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 45 min
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Duration
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45 min
|
Type
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DISTILLATION
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Details
|
The excess of phosphorous oxychloride and DMF were distilled off under reduced pressure
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Type
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ADDITION
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Details
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the viscous residue was poured into ice-cold water (2000 ml)
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Type
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CUSTOM
|
Details
|
was allowed to room temperature
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(N(C(N1C)=O)C)=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |